molecular formula C22H28N4O3 B2570972 2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1263386-36-2

2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No. B2570972
CAS RN: 1263386-36-2
M. Wt: 396.491
InChI Key: IYDMXXPIAQQDDS-UHFFFAOYSA-N
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Description

This compound is a metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram . It contains a methoxyphenylpiperazine moiety , which has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .

Scientific Research Applications

Structural and Computational Analysis

Crystal Structure Studies and Computational Insights

The synthesis and structural analysis of novel piperazine derivatives, which include compounds related to the specified chemical structure, have been thoroughly investigated. The computational density functional theory (DFT) calculations alongside crystal structure analysis via X-ray diffraction have provided insights into the reactive sites for electrophilic and nucleophilic nature of these molecules, indicating potential for further chemical modifications and applications in medicinal chemistry and drug design (Kumara et al., 2017).

Biological Activity and Pharmacological Potential

Antimicrobial and Antioxidant Activities

Research into piperazine derivatives has demonstrated their potential in antimicrobial and antioxidant activities. The antimicrobial activity against various microorganisms and the antioxidant capacity measured by various assays indicate the therapeutic potential of these compounds in treating infections and oxidative stress-related conditions (Bektaş et al., 2007), (Mallesha et al., 2014).

Anticancer Activities

Certain piperazine derivatives have been evaluated for their anticancer properties, demonstrating activities against human cancer cell lines. These findings suggest a potential application in cancer therapy, warranting further investigation into their mechanism of action and therapeutic efficacy (Mahmoud et al., 2017).

Molecular Mechanisms and Drug Design

Mechanistic Insights and Drug Design

The structural features of piperazine derivatives allow for extensive studies on their interaction with biological targets, offering mechanistic insights that are crucial for drug design. The synthesis and biological evaluation of these compounds, including binding affinity to receptors and enzymatic targets, highlight their potential as lead compounds for the development of new therapeutic agents (Parveen et al., 2017).

Mechanism of Action

properties

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-28-18-8-3-2-7-17(18)26-15-13-25(14-16-26)12-5-4-9-20-22(27)24-21-19(29-20)10-6-11-23-21/h2-3,6-8,10-11,20H,4-5,9,12-16H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDMXXPIAQQDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCC3C(=O)NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

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